3'-Methoxy-5'-(trifluoromethyl)acetophenone
Description
3’-Methoxy-5’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C10H9F3O2. It is a derivative of acetophenone, characterized by the presence of a methoxy group at the 3’ position and a trifluoromethyl group at the 5’ position on the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Properties
IUPAC Name |
1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-3-8(10(11,12)13)5-9(4-7)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTIJVBYTQACDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-5’-(trifluoromethyl)acetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-methoxybenzoyl chloride with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 3’-Methoxy-5’-(trifluoromethyl)acetophenone follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-5’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3’-methoxy-5’-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3’-methoxy-5’-(trifluoromethyl)phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Methoxy-5’-(trifluoromethyl)acetophenone is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Methoxy-5’-(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The methoxy and trifluoromethyl groups influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the methoxy group.
3-Methoxy-5-(trifluoromethyl)aniline: Contains an amine group instead of a ketone group.
Uniqueness
3’-Methoxy-5’-(trifluoromethyl)acetophenone is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties
Biological Activity
3'-Methoxy-5'-(trifluoromethyl)acetophenone, also known as 1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanone, is a compound of interest due to its potential biological activities. With a molecular formula of C10H9F3O2 and a CAS number of 916421-06-2, this compound has garnered attention in various fields, including medicinal chemistry and pharmacology.
The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic molecules. Its structure can be represented as follows:
Physical Properties
- Boiling Point : 54-58 °C
- IUPAC Name : 1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanone
Anticancer Activity
Research indicates that acetophenone derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study reported moderate cytotoxicity in human cancer cell lines, with IC50 values indicating that the compound can induce apoptosis through the activation of caspases .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 | |
| MCF-7 (Breast Cancer) | 18 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Table 2: Antimicrobial Efficacy
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Salmonella typhimurium | 10 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes or receptors involved in cell signaling pathways related to apoptosis and inflammation .
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various acetophenones, including our compound, using the MTT assay. The results indicated that while the compound has moderate cytotoxicity, its derivatives with additional functional groups showed enhanced activity .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of acetophenones against pathogenic bacteria. The study found that compounds with trifluoromethyl groups exhibited significant antibacterial activity, suggesting potential for development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
